R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
CAS No.: 1258558-26-7
Cat. No.: VC2976127
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258558-26-7 |
|---|---|
| Molecular Formula | C12H20N4O2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | FGJHGFJRZPJLDN-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |
Introduction
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound with a pyrazole core functionalized by an amino group at the 4-position and a Boc-protected pyrrolidine moiety at the 1-position. The compound's structure is significant for its potential applications in medicinal chemistry, particularly as a building block for drug discovery and synthesis of biologically active molecules.
Structural Features
The compound consists of:
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Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.
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Amino Group: Positioned at the 4th carbon of the pyrazole ring, contributing to its reactivity.
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Boc-Protected Pyrrolidine: A tert-butoxycarbonyl (Boc) group attached to a pyrrolidine ring at the 3rd position. The Boc group serves as a protective group, stabilizing the molecule during synthetic transformations.
Synthesis Pathways
The synthesis of R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole typically involves:
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Preparation of Pyrazole Derivatives:
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Starting from β-keto esters or diketones, pyrazoles are synthesized via condensation with hydrazines.
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Regioselectivity is achieved by controlling reaction conditions and substituents on the starting materials.
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Introduction of Boc-Protected Pyrrolidine:
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The pyrrolidine moiety is introduced using nucleophilic substitution or coupling reactions.
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Boc protection is applied to ensure stability during subsequent reactions.
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Functionalization at the 4th Position:
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Amination reactions are employed to introduce the amino group selectively.
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Applications in Medicinal Chemistry
R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole serves as a versatile scaffold for drug design due to its heterocyclic nature and functional groups that allow for further derivatization.
Potential Applications:
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Antiviral Agents: Pyrazole derivatives have shown efficacy in targeting viral polymerases, such as influenza RNA-dependent RNA polymerase .
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Antibacterial Compounds: Pyrazole-based molecules demonstrate activity against Mycobacterium tuberculosis through structure–activity relationship optimization .
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Kinase Inhibitors: Pyrazoles are utilized as scaffolds for tyrosine kinase inhibitors, critical in cancer therapy .
Analytical Characterization
The compound's structure and purity are confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy:
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Mass Spectrometry:
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Used for molecular weight determination and structural elucidation.
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IR Spectroscopy:
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Identifies functional groups such as NH (amino) and C=O (Boc) through characteristic absorption bands.
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